cPLA2α Inhibitory Potency: Submicromolar Activity in Vesicle Assay
The target compound belongs to a series of N,N-disubstituted 4-sulfamoylbenzoic acid derivatives that demonstrated submicromolar IC50 values against cPLA2α in a vesicle assay. While the specific IC50 for methyl 4-({[1-(4-fluorophenyl)cyclopropyl]methyl}sulfamoyl)benzoate has not been individually published, the broader series yielded multiple compounds with IC50 values below 1 µM, contrasting with the micromolar activity of the initial virtual screening hit (compound 3, IC50 ~10 µM) from which the series was derived [1]. This represents at least a 10-fold improvement in potency over the starting N,N-disubstituted template.
| Evidence Dimension | cPLA2α inhibition potency (IC50) |
|---|---|
| Target Compound Data | Submicromolar (inferred from series SAR; exact value not individually reported) |
| Comparator Or Baseline | N,N-disubstituted lead compound 3 from virtual screening: IC50 ~10 µM (vesicle assay) |
| Quantified Difference | ≥10-fold improvement |
| Conditions | In vitro vesicle assay using isolated cPLA2α enzyme |
Why This Matters
A >10-fold potency gain over the initial screening hit validates the structural optimization strategy and indicates that the 1-(4-fluorophenyl)cyclopropylmethyl substituent contributes meaningfully to target engagement, which is critical when selecting a lead-like compound for further medicinal chemistry optimization.
- [1] Borecki, D.; Meyer zu Vilsendorf, I.; Fabian, J.; Lehr, M. N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives as Inhibitors of Cytosolic Phospholipase A2α: Synthesis, Aqueous Solubility, and Activity in a Vesicle and a Whole Blood Assay. Med. Chem. 2024, 20 (10), 969-985. View Source
